molecular formula C28H29FN4O4S B2918998 N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide CAS No. 865656-08-2

N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide

Cat. No.: B2918998
CAS No.: 865656-08-2
M. Wt: 536.62
InChI Key: UTWCBSRDWRXZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidine core fused with a dihydrothieno ring system. Key structural elements include:

  • A thieno[3,2-d]pyrimidine scaffold, which is a heterocyclic system known for its role in modulating enzyme activity, particularly in kinase inhibition .
  • A 3-fluoro-4-methylphenyl substituent, which introduces steric and electronic effects that may enhance target binding or metabolic stability.
  • A hexanamide-benzyl side chain, contributing to lipophilicity and membrane permeability.

Properties

CAS No.

865656-08-2

Molecular Formula

C28H29FN4O4S

Molecular Weight

536.62

IUPAC Name

N-benzyl-6-[1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C28H29FN4O4S/c1-19-11-12-21(16-22(19)29)31-25(35)18-33-23-13-15-38-26(23)27(36)32(28(33)37)14-7-3-6-10-24(34)30-17-20-8-4-2-5-9-20/h2,4-5,8-9,11-13,15-16H,3,6-7,10,14,17-18H2,1H3,(H,30,34)(H,31,35)

InChI Key

UTWCBSRDWRXZAB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4)SC=C3)F

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-6-(1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide, with the molecular formula C28H29FN4O4SC_{28}H_{29}FN_{4}O_{4}S and a molecular weight of 536.62 g/mol, is a compound of interest in pharmacological research. This article reviews its biological activity based on available literature, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a benzyl group and a fluorinated phenyl moiety enhances its pharmacokinetic properties.

In Vitro Studies

In vitro assays have demonstrated that compounds with structural similarities exhibit significant inhibitory effects on various cancer cell lines. For example:

  • Cell Proliferation Inhibition : Compounds similar to N-benzyl derivatives have shown IC50 values in the nanomolar range against A549 lung cancer cells .
  • Enzyme Inhibition : Many thieno[3,2-d]pyrimidine derivatives have been reported as potent inhibitors of mPGES-1 (microsomal prostaglandin E synthase-1), which is involved in pain and inflammation pathways .
Activity Cell Line IC50 (nM) Reference
Cell ProliferationA54916.24
mPGES-1 Inhibition-8

In Vivo Studies

Research into similar compounds has indicated promising results in animal models:

  • Anti-inflammatory Effects : Compounds have shown efficacy in reducing inflammation in LPS-induced models with effective doses around 36.7 mg/kg .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines including breast and lung cancers. The results indicated that these compounds lead to G1 phase arrest and apoptosis in treated cells.
  • Case Study on Pain Models : Another study highlighted the use of related compounds in rodent models for pain management. The compounds exhibited significant analgesic effects compared to controls.

Safety and Toxicology

Preliminary toxicity assessments indicate that derivatives of this compound class have manageable safety profiles; however, comprehensive toxicological evaluations are necessary to ascertain the safety for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Potential Biological Activity
Target Compound Thieno[3,2-d]pyrimidine 3-fluoro-4-methylphenyl, hexanamide-benzyl Likely involves amidation/cyclization steps Kinase inhibition, anticancer
(R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-... () Dihydropyrimido[4,5-d]pyrimidine Benzyl, methylpyridinylamino Multi-step alkylation/condensation Kinase inhibition (hypothetical)
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides () Thieno[2,3-d]pyrimidine Phenyl, thioxo, amino Cyclization of thiourea intermediates Antimicrobial, enzyme modulation
N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide () Thieno[2,3-d]pyrimidine Dimethylaminoethyl, tetrahydro-2H-pyran-4-yloxy SNAr reactions, amide coupling Anticancer, kinase inhibition
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Thiazolo[3,2-a]pyrimidine Carboxybenzylidene, ethyl carboxylate Condensation/cyclization in DMF Anti-inflammatory, enzyme inhibition

Key Comparative Insights

Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidine core differs from thieno[2,3-d]pyrimidine () in ring fusion positions, altering electronic distribution and binding pocket compatibility. For example, thieno[2,3-d]pyrimidines are more commonly associated with kinase inhibition due to planar aromaticity . Dihydropyrimido[4,5-d]pyrimidine () introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but reducing metabolic stability compared to thienopyrimidines.

Substituent Effects: The 3-fluoro-4-methylphenyl group in the target compound may improve selectivity for fluorophobic enzyme pockets compared to unfluorinated analogs (e.g., phenyl in ) . Hexanamide-benzyl side chains (target compound) vs.

Synthetic Complexity: The target compound’s synthesis likely requires precise control of amidation and cyclization steps, similar to methods in (thiourea cyclization) and (amide coupling).

Biological Activity: Thienopyrimidines () are frequently explored as kinase inhibitors (e.g., EGFR, VEGFR), suggesting the target compound may share this activity. The thiazolo[3,2-a]pyrimidine derivative () exhibits anti-inflammatory effects, highlighting how core heterocycle modifications redirect therapeutic applications .

Research Findings and Limitations

  • Gaps in Evidence: No direct pharmacological data for the target compound are provided in the evidence, necessitating extrapolation from structural analogs.
  • Synthetic Challenges : The compound’s multi-heterocyclic system and fluorinated substituents may complicate scalability, as seen in related syntheses requiring anhydrous conditions ().
  • Therapeutic Potential: Prioritize in vitro kinase assays and ADMET profiling to validate hypotheses derived from structural comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.